![molecular formula C11H13ClN2O B2378525 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride CAS No. 1864063-36-4](/img/structure/B2378525.png)
3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular formula of “this compound” is C11H13ClN2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 224.69 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available literature.Scientific Research Applications
1. Catalysis in Ethylene Reactions
(Yankey et al., 2014) explored the use of 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol in synthesizing iron complexes. These complexes were used as catalysts for the oligomerization and polymerization of ethylene, resulting in the production of various alkenes.
2. Fluorescence Probes
A study by (Zheng Wen-yao, 2012) synthesized 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, a compound with similar structural elements to 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride. This compound, when coordinated with Zn2+, exhibited strong fluorescence, useful in fluorescence probes.
3. Organogel Formation
Research by (Seo and Chang, 2005) demonstrated the use of 1H-imidazole amphiphiles in forming organogels. These gels were effective in trapping fluorescent hydrophilic drugs, suggesting potential applications in drug delivery systems.
4. Corrosion Inhibition
(Prashanth et al., 2021) investigated imidazole derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol for their potential as corrosion inhibitors. The study found that the hydroxyl group in these molecules significantly enhanced corrosion inhibition efficiency.
5. Inhibition of Mild Steel Corrosion
In another study, (Costa et al., 2021) explored the use of 4-(imidazole-1-il)-phenol and related compounds as inhibitors for corrosion of carbon steel in acidic environments.
6. Photophysical Studies
(Somasundaram et al., 2018) focused on imidazole-based molecules, including 2-(1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, for excited-state intramolecular proton transfer and their potential in photophysical applications.
7. Fluorescent Properties in Zinc Complexes
(Eseola et al., 2009) synthesized a series of 2-(imidazole-2-yl)phenol ligands and their zinc complexes, analyzing their fluorescent properties, which could be relevant in sensing applications.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
3-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9;/h2-8,14H,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXFJJPTWRKBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C2=CN=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

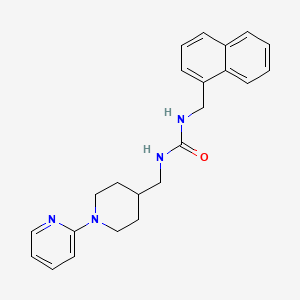
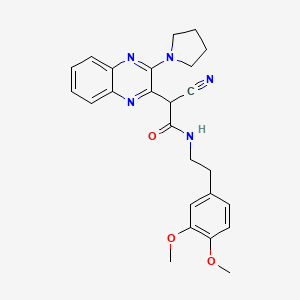
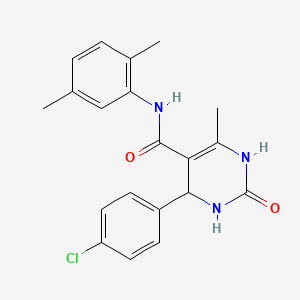


![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)
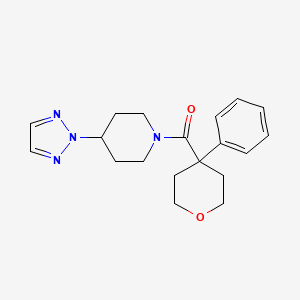
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)
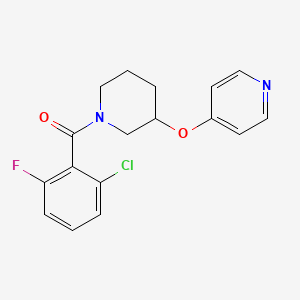
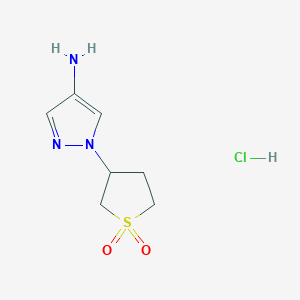
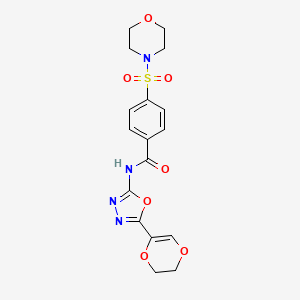
![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)
